molecular formula C16H22N6 B6444368 N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549055-19-6

N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6444368
CAS No.: 2549055-19-6
M. Wt: 298.39 g/mol
InChI Key: BZMLVRZKXRFKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrimidin-2-amine core with dimethylated nitrogen atoms and a piperazine ring substituted with a pyridin-4-ylmethyl group, makes it a subject of interest for researchers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidin-2-amine core This core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving high temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for the development of bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A related compound with similar structural features, used as a catalyst in organic synthesis.

  • Piperazine derivatives: Compounds containing piperazine rings, often used in pharmaceuticals and agrochemicals.

  • Pyrimidin-2-amine derivatives: Other compounds with pyrimidin-2-amine cores, used in various chemical and biological applications.

Uniqueness: N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse reactivity and versatility, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)16-18-8-5-15(19-16)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMLVRZKXRFKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.